2-Hydroxy-4-methoxy-5-nitrobenzaldehyde
Overview
Description
2-Hydroxy-4-methoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO5. It is a nitroaromatic compound that is used in various chemical syntheses and research applications. The compound is characterized by the presence of hydroxyl, methoxy, and nitro functional groups attached to a benzaldehyde core.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-4-methoxy-5-nitrobenzaldehyde can be synthesized through several methods. One common method involves the nitration of 2-hydroxy-4-methoxybenzaldehyde. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzaldehyde ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in ethanol or hydrogen gas (H2) with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Hydroxy-4-methoxy-5-nitrobenzoic acid.
Reduction: 2-Hydroxy-4-methoxy-5-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-4-methoxy-5-nitrobenzaldehyde has several applications in scientific research:
Medicine: Research has explored its potential as a precursor for pharmacologically active compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-4-methoxy-5-nitrobenzaldehyde involves its functional groups interacting with various molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and participate in nucleophilic reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect enzyme activity, protein function, and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-nitrobenzaldehyde: Similar structure but lacks the methoxy group.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Similar structure but lacks the nitro group.
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde: Similar structure but with different positions of the functional groups
Uniqueness
2-Hydroxy-4-methoxy-5-nitrobenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and methoxy groups enhances its solubility and ability to form hydrogen bonds, while the nitro group adds to its reactivity in reduction and substitution reactions .
Properties
IUPAC Name |
2-hydroxy-4-methoxy-5-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-8-3-7(11)5(4-10)2-6(8)9(12)13/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFADGGGGYOQSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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